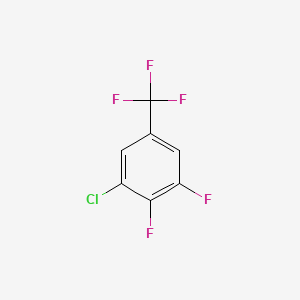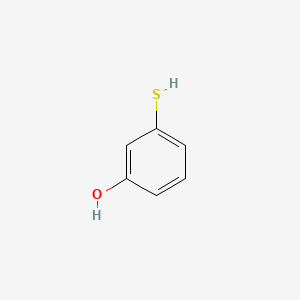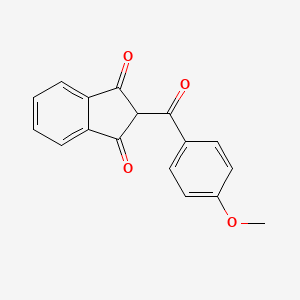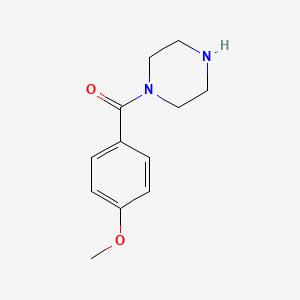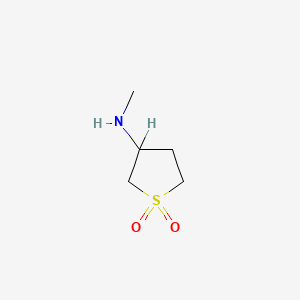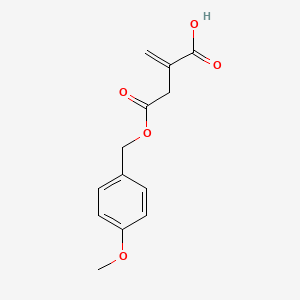
Ácido 4-((4-metoxibencil)oxi)-2-metilen-4-oxobutanoico
Descripción general
Descripción
The compound “4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid” is a complex organic molecule. It contains a methoxybenzyl group, which is a benzene ring with a methoxy (OCH3) and a benzyl (CH2C6H5) substituent, attached to a butanoic acid backbone via an ether linkage .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-methoxybenzyl alcohol with a suitable carboxylic acid derivative, possibly through esterification or amide formation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, indicative of aromaticity, and the presence of both ether and carboxylic acid functional groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, and amide formation. The ether group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature, and its solubility would depend on the specific structure and the solvent used .Aplicaciones Científicas De Investigación
Inmunomodulación
4-(4-Metoxibencil) Itaconato: se ha identificado como un potente inmunomodulador. Los derivados del itaconato, incluido este compuesto, han mostrado ser prometedores en la modulación de las funciones de los macrófagos, que juegan un papel fundamental en la respuesta inmunitaria . La capacidad del compuesto para influir en el metabolismo de los macrófagos puede conducir al desarrollo de nuevas estrategias terapéuticas para enfermedades inflamatorias y autoinmunitarias.
Aplicaciones antiinflamatorias
Las propiedades antiinflamatorias del itaconato y sus derivados están bien documentadas. 4-(4-Metoxibencil) Itaconato puede inhibir potencialmente la producción de citocinas proinflamatorias y modular vías inflamatorias clave, convirtiéndolo en un candidato para el tratamiento de afecciones inflamatorias crónicas .
Regulación metabólica
Se ha descubierto que los derivados del itaconato participan en una regulación biológica significativa y cambios, particularmente dentro del ciclo del ácido tricarboxílico (TCA). Este compuesto podría utilizarse para estudiar la adaptabilidad metabólica de las células y cómo afecta las funciones celulares, lo cual es crucial para comprender las enfermedades relacionadas con el metabolismo .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]-2-methylidene-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-9(13(15)16)7-12(14)18-8-10-3-5-11(17-2)6-4-10/h3-6H,1,7-8H2,2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWJSSDMIGOBCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)CC(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363767 | |
| Record name | 4-[(4-Methoxyphenyl)methoxy]-2-methylidene-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60427-77-2 | |
| Record name | 4-[(4-Methoxyphenyl)methoxy]-2-methylidene-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


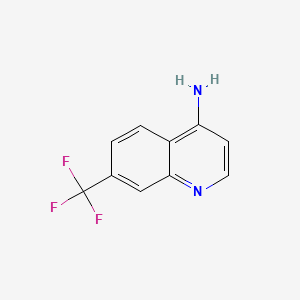
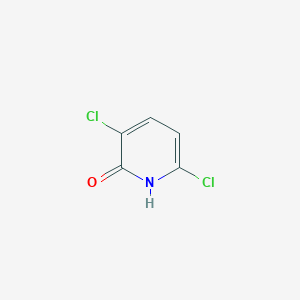
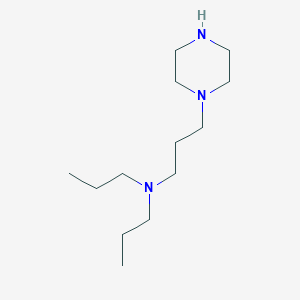


![5,7-Bis(trifluoromethyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1363450.png)
![2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1363453.png)
